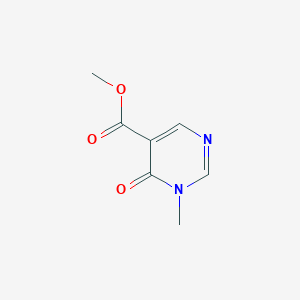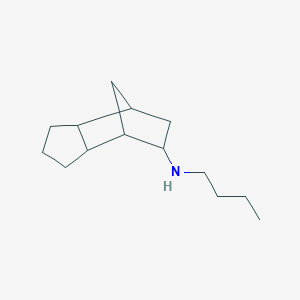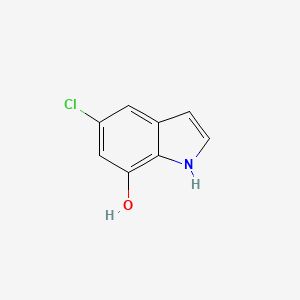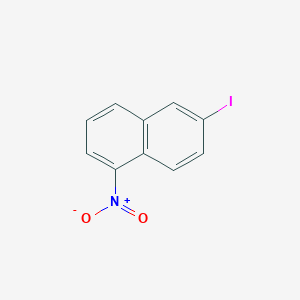
6-Iodo-1-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an iodine atom and a nitro group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-nitronaphthalene typically involves the iodination of 1-nitronaphthalene. The process can be carried out using iodine monochloride in the presence of sulfuric acid, which acts as a strong iodinating agent . The reaction conditions are carefully controlled to ensure high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-1-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 6-Iodo-1-aminonaphthalene.
Oxidation: Formation of various oxidized derivatives of the nitro group.
Aplicaciones Científicas De Investigación
6-Iodo-1-nitronaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Iodo-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
1-Nitronaphthalene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-1-nitronaphthalene: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
1,5-Dinitronaphthalene: Contains two nitro groups, making it more reactive in reduction and oxidation reactions.
Uniqueness: 6-Iodo-1-nitronaphthalene is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H6INO2 |
|---|---|
Peso molecular |
299.06 g/mol |
Nombre IUPAC |
6-iodo-1-nitronaphthalene |
InChI |
InChI=1S/C10H6INO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |
Clave InChI |
OGUAVNCBOWAOOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


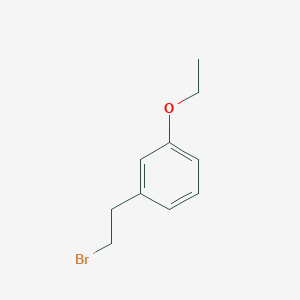
![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
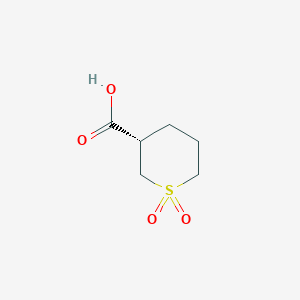
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)

![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
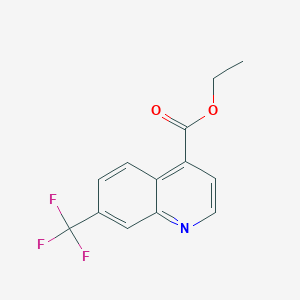
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
